Product packaging for Petrosin(Cat. No.:)

Petrosin

Cat. No.: B1231894
M. Wt: 470.7 g/mol
InChI Key: OCNVVYBTRKWBCO-JUZPTULESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petrosin is a bisquinolizidine alkaloid isolated from marine sponges, including species from the genera Petrosia and Oceanapia . This natural product has shown significant biological activity in scientific research, particularly as an anti-HIV agent . Studies indicate that this compound inhibits early steps of HIV replication and has been shown to suppress syncytium (giant cell) formation, a process key to the virus's spread . Furthermore, it exhibits inhibitory activity against HIV-1 Reverse Transcriptase (RT) with an IC50 value of 41.3 μM, highlighting its potential for investigating novel antiviral pathways . Research also suggests a unique stereochemical nature, where the compound can undergo interconversion through bis-imine derivatives and retro-Mannich/Mannich reactions . Beyond its antiviral properties, this compound and related compounds have demonstrated moderate to high activities against various microorganisms in research settings . The enantioselective total synthesis of this compound has been achieved, featuring key steps such as lipase-mediated desymmetrization and diastereoselective Mannich reactions . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50N2O2 B1231894 Petrosin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50N2O2

Molecular Weight

470.7 g/mol

IUPAC Name

(1R,7S,9S,15R,21S,23S,29R,30R)-9,23-dimethyl-11,25-diazapentacyclo[19.7.1.17,11.025,29.015,30]triacontane-8,22-dione

InChI

InChI=1S/C30H50N2O2/c1-21-19-31-17-9-13-23-11-6-4-8-16-26-28-24(14-10-18-32(28)20-22(2)30(26)34)12-5-3-7-15-25(27(23)31)29(21)33/h21-28H,3-20H2,1-2H3/t21-,22-,23+,24+,25-,26-,27+,28+/m0/s1

InChI Key

OCNVVYBTRKWBCO-JUZPTULESA-N

SMILES

CC1CN2CCCC3C2C(C1=O)CCCCCC4CCCN5C4C(CCCCC3)C(=O)C(C5)C

Isomeric SMILES

C[C@H]1CN2CCC[C@@H]3[C@@H]2[C@@H](C1=O)CCCCC[C@@H]4CCCN5[C@H]4[C@H](CCCCC3)C(=O)[C@H](C5)C

Canonical SMILES

CC1CN2CCCC3C2C(C1=O)CCCCCC4CCCN5C4C(CCCCC3)C(=O)C(C5)C

Synonyms

petrosin

Origin of Product

United States

Methodologies for Isolation and Purification of Petrosin

Extraction Techniques from Marine Biological Specimens

The initial step in obtaining petrosin is the extraction of compounds from the marine sponge tissue. Marine organisms contain a wide array of natural products, and effective extraction methods are crucial to isolate the target compounds from the biological matrix. Solvent extraction is a widely used method for marine natural products. alfa-chemistry.com This technique involves using solvents such as methanol, ethanol, acetone, and chloroform (B151607) to release compounds from the organism's cell walls into the solvent. alfa-chemistry.com The choice of solvent depends on the polarity of the target compound and the characteristics of the marine organism. alfa-chemistry.com

Other extraction techniques for marine natural products include microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). alfa-chemistry.comnih.gov MAE uses microwave radiation to heat the sample and solvent, accelerating the release of compounds and offering advantages like faster extraction times, higher yields, and reduced solvent consumption. alfa-chemistry.comnih.gov UAE employs high-frequency sound waves to disrupt cell walls, allowing for the extraction of a broad range of compounds. alfa-chemistry.comnih.gov SFE utilizes supercritical fluids, such as carbon dioxide, which can dissolve both polar and nonpolar compounds, providing a more comprehensive extraction. alfa-chemistry.comnih.gov Mechanical disruption techniques are also useful for breaking down the skeletons of hard sponges. nih.gov

Chromatographic Separation Approaches for Crude Extracts and Fractions

Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from these other metabolites based on their differing physical and chemical properties.

Column Chromatography Protocols (e.g., Silica (B1680970) Gel)

Column chromatography is a fundamental technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Silica gel is a common stationary phase in column chromatography for natural product isolation. rsc.org In the isolation of this compound, repeated column chromatography (CC) on silica gel has been employed to obtain the compound from the chloroform-soluble portion of a sponge extract. projectng.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and efficiency compared to traditional column chromatography. ijprdjournal.com HPLC is widely used for the purification of natural products, including marine compounds. alfa-chemistry.com It separates analytes based on their interaction with a stationary phase as they are carried through the column by a liquid mobile phase. ijprdjournal.com The chemical makeup of the substance influences its retention time on the stationary phase, leading to separation. ijprdjournal.com

HPLC can be used in both analytical and preparative modes. Preparative HPLC is particularly useful for purifying larger quantities of a target compound after initial separation steps. nih.govnih.gov Reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is a common mode for purifying various organic compounds. nih.gov For example, semi-preparative HPLC using a C18 column and a gradient of acetonitrile/water with formic acid has been used in the purification of organic compounds. nih.gov While specific detailed HPLC protocols solely for this compound purification were not extensively detailed in the search results, the general principles and applications of HPLC in marine natural product purification are well-established. alfa-chemistry.comnih.govresearchgate.net

Recrystallization and Other Refinement Strategies for Compound Purity

Recrystallization is a common purification technique used for solid compounds containing impurities. praxilabs.commasterorganicchemistry.com The principle is based on dissolving the impure solid in a hot solvent to form a saturated solution. praxilabs.com As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, leaving impurities dissolved in the solvent. praxilabs.com Recrystallization has been reported as a method used to obtain colorless rod-shaped crystals of this compound from a purified fraction. projectng.com

Other refinement strategies might include techniques like solid-phase extraction (SPE), which can be used to purify samples by selectively retaining analytes on a solid phase while washing away impurities. nih.govresearchgate.net

Microfluidic Separation Techniques in Natural Product Isolation Research

Microfluidic technology involves the manipulation of small volumes of fluids within microchannels. researchgate.net It offers advantages such as precise fluid control, reduced reagent consumption, and potential for automation. microfluidics-innovation-center.com Microfluidics has emerged as a promising tool in natural product research, particularly for the analysis and screening of trace natural products. researchgate.net

While the direct application of microfluidic separation specifically for this compound isolation was not found in the search results, microfluidic techniques are being explored for the separation of various compounds and bioparticles, including those from natural sources. researchgate.netmicrofluidics-innovation-center.comnih.govrsc.orgmdpi.com Microfluidic liquid-phase extraction systems are being developed for abstracting and purifying active pharmaceutical ingredients and isolating natural products from plant extracts. microfluidics-innovation-center.com Different microfluidic separation methods exist, including those based on size, charge, or affinity. nih.govrsc.orgmdpi.com The potential of integrating techniques like mass spectrometry with microfluidics for high-throughput and sensitive analysis of natural products is also being investigated. researchgate.net This suggests that microfluidic approaches could potentially be applied to the isolation and purification of compounds like this compound in the future, especially for small-scale or analytical purposes.

Advanced Techniques for Structural Elucidation and Stereochemical Assignment of Petrosin

Spectroscopic Methods for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of petrosin. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecule. emerypharma.comresearchgate.net

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. emerypharma.com The chemical shifts, signal integrations, and coupling constants in the ¹H NMR spectrum offer clues about the types of protons present and their neighboring atoms. emerypharma.com

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assembling the complete molecular structure. illinois.edu

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the structure. emerypharma.com

HSQC experiments correlate directly bonded proton and carbon atoms.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule and piecing together the entire carbon skeleton. illinois.edu

A 2D-NMR study was instrumental in revising the previously proposed structure of this compound-A to a new structural form. researchgate.net Through detailed analysis of various 2D NMR data, all hydrogen and carbon atom resonances for this compound, this compound-A, and this compound-B were successfully assigned. researchgate.net

Table 1: Key NMR Experiments for this compound Structural Elucidation

NMR Experiment Purpose Information Obtained
¹H NMR Identifies proton environments. Chemical shifts, coupling constants, and integration of protons. emerypharma.com
¹³C NMR Identifies carbon environments. Chemical shifts of carbon atoms.
COSY Establishes ¹H-¹H correlations. Identifies neighboring protons. emerypharma.com
HSQC Establishes one-bond ¹H-¹³C correlations. Connects protons to their directly attached carbons.
HMBC Establishes long-range ¹H-¹³C correlations. Connects different molecular fragments. illinois.edu

| NOESY/ROESY | Establishes through-space ¹H-¹H correlations. | Provides information on spatial proximity of protons, aiding in stereochemical assignments. libretexts.org |

Mass Spectrometry (MS and ESIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. rsc.org Electrospray ionization mass spectrometry (ESIMS) is particularly useful for analyzing large, non-volatile molecules like this compound. rsc.org

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The structures of this compound and related alkaloids have been elucidated using ESIMS spectroscopic data. The mass analysis data for this compound showed a peak at m/z 236.2829, which corresponds to [M/2+H]⁺.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable information about the molecule's structure. arxiv.org The fragmentation patterns observed in the MS/MS spectrum can help to identify characteristic substructures within the this compound molecule. arxiv.orgplos.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the this compound molecule. specac.comutdallas.edu The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. specac.com While the IR spectrum of a complex molecule like this compound will be intricate, certain characteristic peaks can confirm the presence or absence of key functional groups. For instance, the presence of C-H bonds in alkanes is typically observed around 3000 cm⁻¹. utdallas.edu The region between 1500 and 3500 cm⁻¹ is particularly useful for identifying most functional groups. specac.com

X-ray Diffraction Analysis for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.govthieme-connect.de The structure of this compound was definitively confirmed through a single-crystal X-ray diffraction study.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. soton.ac.uk The analysis of this pattern allows for the precise determination of the spatial arrangement of every atom in the molecule, providing unambiguous information about bond lengths, bond angles, and stereochemical relationships. thieme-connect.de The solid-state structure of this compound was determined by X-ray crystallography, which assigned the chiral centers as (1S, 2R, 4R, 9S, 15R, 17R, 22S, 23S). This established the relative stereochemistry of the molecule. For chiral molecules that crystallize in non-centrosymmetric space groups, anomalous dispersion techniques can be used to determine the absolute configuration. soton.ac.ukcaltech.edu

Computational Chemistry and Molecular Mechanics Calculations in Stereochemical Prediction

Computational chemistry and molecular mechanics provide powerful tools for predicting and understanding the stereochemistry of complex molecules like this compound. numberanalytics.comnumberanalytics.com These methods can be used to calculate the energies of different possible stereoisomers, helping to predict the most stable conformation. numberanalytics.com

Molecular mechanics calculations use classical physics to model the potential energy of a molecule as a function of its geometry. numberanalytics.com By minimizing this energy, the most stable three-dimensional structure can be predicted. These calculations are particularly useful for conformational analysis and can help in assigning the relative stereochemistry of the molecule. numberanalytics.com

Quantum mechanical methods, while more computationally intensive, can provide more accurate predictions of molecular properties and can be used to simulate spectroscopic data, which can then be compared to experimental results to validate the proposed structure and stereochemistry. cwu.eduresearchgate.net

Methods for Differentiating this compound Isomers and Diastereomers

The differentiation of isomers and diastereomers of this compound is crucial for its complete characterization. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in opposite directions. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com They have different physical and chemical properties.

The most definitive way to distinguish between stereoisomers is to determine the absolute configuration (R/S) of each chiral center. youtube.comleah4sci.com This can be achieved through X-ray crystallography or by using a combination of spectroscopic techniques and computational methods. Once the absolute configurations of the chiral centers in two isomers are known, their relationship can be determined. If all chiral centers are inverted relative to each other, they are enantiomers. If some, but not all, are inverted, they are diastereomers. masterorganicchemistry.com

Chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), can also be used to separate enantiomers and diastereomers.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
This compound-A
This compound-B
Carbon

Synthetic Chemistry: Total Synthesis and Analog Preparation of Petrosin

Seminal Total Synthesis Approaches to Petrosin

The journey toward the total synthesis of this compound has been marked by innovative strategies and the development of powerful chemical reactions to assemble its core structure.

Initial forays into the synthesis of this compound were characterized as "stereo-uncontrolled". researchgate.netfigshare.com Molecular mechanics calculations suggested that this compound is the most stable isomer among its diastereomers, hinting that a thermodynamically controlled process could potentially favor its formation. figshare.comacs.org However, early synthetic efforts highlighted the significant challenge of controlling the relative configurations of the eight stereocenters. acs.org

A key early synthesis provided this compound along with a mixture of its diastereomers, this compound A and this compound B. figshare.comacs.org While this approach successfully constructed the complex carbon skeleton, it yielded a mixture of products that were difficult to separate and failed to selectively produce the desired this compound isomer in high yield. researchgate.net Equilibration studies on a model quinolizidone subunit showed that the kinetic product had the same relative configuration as this compound and this compound A, but under equilibration conditions, it formed a nearly equal mixture with a diastereomer found in this compound B. figshare.comacs.org These early syntheses underscored the critical need for a strategy that could precisely dictate the stereochemistry at each chiral center.

The construction of the this compound macrocycle and its embedded quinolizidine (B1214090) rings has relied on several key chemical transformations. The Mannich reaction, in particular, has proven to be a powerful tool for forming the crucial carbon-carbon bonds within the quinolizidine subunits. researchgate.netresearchgate.net

Model studies demonstrated that an intramolecular Mannich condensation was a viable method for creating the quinolizidone subunit of the petrosins. figshare.comacs.org This reaction involves the cyclization of an amino ketone to form the bicyclic quinolizidine ring system. The initial product of this kinetic process was found to have the relative stereochemistry present in this compound. figshare.com

A significant breakthrough in the synthesis of the complete this compound macrocycle was the development of a "double-barrelled" intramolecular Mannich condensation. researchgate.netacs.orgacs.orgmolaid.com This elegant strategy involves a diamino keto dialdehyde (B1249045) precursor, which undergoes a twofold cyclization to simultaneously form both quinolizidine ring systems. This key transformation yielded crystalline this compound, albeit alongside a mixture of its diastereomers. researchgate.netacs.org In one instance, this reaction provided this compound in a 23% yield, with an additional 10% obtained after crystallization from an equilibrated mixture of the resulting bis-butylimines, bringing the total yield to 33%. figshare.comacs.org

The culmination of decades of research was the development of an enantioselective total synthesis of both (–)- and (+)-petrosin. acs.orgnih.govacs.org This achievement allowed for the preparation of optically pure this compound, which was crucial for evaluating the biological activities of the individual enantiomers. acs.orgmdpi.com The successful strategy involved a series of highly selective reactions to control the absolute and relative stereochemistry of the molecule. researchgate.netnih.govacs.org

A cornerstone of the enantioselective synthesis was the stereocontrolled construction of the quinolizidine rings. researchgate.netresearchgate.netnih.gov This was accomplished through a highly diastereoselective Mannich reaction, which was instrumental in setting the correct stereochemistry within the bicyclic system. nih.govmdpi.com This key reaction, often used in conjunction with an aza-Michael reaction, allowed for the precise assembly of the quinolizidine core, ultimately leading to the successful enantioselective total synthesis of this compound. acs.orgnih.govacs.org The synthesis of the optically active building blocks was achieved through methods such as lipase-mediated desymmetrization of a diol. mdpi.comrsc.org

Research Findings Summary

Synthetic Strategy Key Reactions Outcome Reference
Early "Stereo-uncontrolled" SynthesisIntramolecular Mannich Condensation, "Double-Barrelled" Mannich CondensationProduced a mixture of this compound, this compound A, and this compound B. This compound was isolated in 23-33% yield. researchgate.netfigshare.comacs.org
Enantioselective Total SynthesisDiastereoselective Mannich Reaction, Aza-Michael Reaction, Suzuki-Miyaura Coupling, Ring-Closing MetathesisSuccessful synthesis of enantiomerically pure (–)- and (+)-petrosin. acs.orgnih.govacs.orgmdpi.com

Achievement of Enantioselective Total Synthesis

Aza-Michael Reactions in Quinolizidine Ring Formation

A key strategic element in the total synthesis of this compound is the stereocontrolled construction of its quinolizidine rings. This is often achieved through a diastereoselective Mannich reaction followed by an aza-Michael reaction. The intramolecular aza-Michael addition is a powerful tool in alkaloid chemistry for the formation of piperidine (B6355638) rings. In the synthesis of this compound, this reaction facilitates the crucial ring closure to form the quinolizidine core. Model studies have demonstrated that this intramolecular Mannich condensation is a viable route to the quinolizidone subunit. For instance, a double endo-aza-Michael addition has been utilized in the synthesis of both enantiomers of this compound, where the two quinolizidine moieties were formed concurrently through a deprotection-aza-Michael sequence.

Suzuki-Miyaura Cross Coupling for Fragment Union

The assembly of the two monomeric quinolizidine units into the larger dimeric structure of this compound is accomplished using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for creating carbon-carbon bonds and is widely used in the total synthesis of complex natural products. In the context of this compound synthesis, it serves to unite the two key fragments, effectively a head-to-tail dimerization, setting the stage for the final macrocyclization. The reliability and functional group tolerance of the Suzuki-Miyaura coupling make it an ideal choice for connecting complex intermediates late in a synthetic sequence.

Ring-Closing Metathesis for Macrocycle Construction

The final and perhaps most challenging step in the total synthesis of this compound is the construction of the 16-membered macrocycle. Ring-closing metathesis (RCM) has proven to be an effective strategy for this transformation. RCM, a powerful reaction for forming cyclic systems, utilizes catalysts like the second-generation Grubbs catalyst to form large rings that are otherwise difficult to access. In the synthesis of this compound, an RCM reaction is employed to close the 16-membered ring, a crucial step for the completion of the natural product's structure. The success of this reaction can be conformationally directed, highlighting the intricate stereochemical considerations necessary for macrocyclization.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches have also been successfully applied to the synthesis of this compound, offering advantages in stereocontrol. These methods integrate enzymatic reactions with traditional organic synthesis to achieve high levels of enantioselectivity.

Lipase-Mediated Desymmetrization in Precursor Synthesis

A key chemoenzymatic strategy in the synthesis of both (-)- and (+)-Petrosin involves the lipase-mediated desymmetrization of a 1,3-diol precursor. Lipases are widely used in organic synthesis for their ability to perform highly enantioselective transformations. In this specific synthesis, a lipase (B570770) is used to selectively acylate one of the hydroxyl groups of a symmetric 1,3-diol, creating a chiral monoacetate with high enantiomeric excess. This enzymatic resolution is a critical step that establishes the stereochemistry early in the synthesis, which is then carried through to the final this compound molecule. This approach highlights the power of biocatalysis in providing access to enantiomerically pure building blocks for complex natural product synthesis.

Synthetic Pathways to this compound Derivatives (e.g., this compound C and D)

The synthesis of this compound derivatives, such as this compound C and D, which are diastereomers of the natural products this compound, this compound A, and this compound B, has also been a focus of research. These efforts are important for creating new analogues with potentially modified or improved biological activities.

Creation of Bis-pyridine Intermediates and Macrocyclization Strategies

The synthetic route towards this compound C and D involves the initial creation of a 16-membered bis-pyridine intermediate. Various methods for the formation of the macrocycle have been explored. An efficient approach involves using Z-double bonds in the six-carbon chains that link the two pyridine (B92270) rings. This strategy allows the two pyridine subunits to

Stepwise Introduction of Functional Groups

The total synthesis of this compound and its diastereomers, such as petrosins C and D, has necessitated a strategic and stepwise introduction of key functional groups to construct the complex bis-quinolizidine macrocycle. acs.org A significant challenge encountered during the synthesis is the surprisingly low acidity of the α-pyridyl methylene (B1212753) groups in the 16-membered bis-pyridine intermediates, which complicates the bisannulation process required to form the quinolizidine rings. acs.orgresearchgate.net

To overcome this hurdle, a successful strategy involves the stepwise introduction of two allyl groups. acs.orgresearchgate.net This approach utilizes a sulfone group to increase the acidity of the adjacent methylene position, facilitating the introduction of the first allyl group. The second allyl group is then introduced via direct allylation. acs.orgresearchgate.net

The key transformations in this stepwise functionalization are outlined below:

Sulfone-Activated Allylation : The synthesis begins with a 16-membered bis-pyridine intermediate. A sulfone group makes the α-pyridyl methylene position more acidic, enabling deprotonation and subsequent reaction with an allyl halide to introduce the first allyl group. acs.org

Direct Allylation : Following the first allylation, a second allyl group is introduced directly onto the other α-pyridyl methylene position. acs.org

Hydroboration and Mesylation : The terminal double bonds of the newly introduced allyl groups are then converted into primary alcohols via hydroboration. These alcohols are subsequently transformed into methanesulfonate (B1217627) (mesylate) derivatives, which are excellent leaving groups for cyclization. acs.orgresearchgate.net

Cyclization : The mesylate derivatives undergo intramolecular cyclization, leading to the formation of bis-pyridinium derivatives. acs.org

Reduction and Hydrolysis : The bis-pyridinium salts are reduced using sodium borohydride (B1222165), yielding crystalline bis-enol ethers. acs.org Subsequent hydrolysis of these enol ethers furnishes the corresponding ketones. acs.org

Enolate Methylation : In the final step to complete the synthesis of petrosins C and D, the ketones are treated to form an enolate, which is then methylated. acs.org

This methodical sequence ensures the controlled construction of the intricate macrocyclic framework. acs.org

Table 1: Key Reactions in the Stepwise Functionalization for this compound Synthesis

Step Reaction Reagents/Conditions Purpose
1 Sulfone-Activated Allylation 1. Base (e.g., LDA) 2. Allyl halide Introduction of the first allyl group by increasing methylene acidity. acs.org
2 Direct Allylation Base, Allyl halide Introduction of the second allyl group. acs.org
3 Hydroboration-Oxidation 1. BH₃∙THF 2. H₂O₂, NaOH Conversion of terminal alkenes to primary alcohols. acs.org
4 Mesylation Methanesulfonyl chloride (MsCl), Base Conversion of alcohols to good leaving groups. acs.org
5 Intramolecular Cyclization Heat or Base Formation of the quinolizidine rings via pyridinium (B92312) salt. acs.org
6 Reduction Sodium borohydride (NaBHH₄) Reduction of pyridinium salts to enol ethers. acs.org
7 Hydrolysis Acid Conversion of enol ethers to ketones. acs.org

| 8 | Enolate Methylation | Base, Methyl iodide (CH₃I) | Introduction of the final methyl groups. acs.org |

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of this compound analogues are crucial for investigating the structure-activity relationships (SAR) that govern their biological properties, such as anti-HIV activity. tohoku.ac.jp Research has focused on synthesizing various stereoisomers and derivatives to understand which structural features are essential for bioactivity. researchgate.nettohoku.ac.jp

Key synthetic strategies for generating this compound analogues include diastereoselective Mannich reactions, aza-Michael reactions, Suzuki-Miyaura cross-coupling, and ring-closing metathesis (RCM). researchgate.netresearchgate.netnih.gov For instance, the enantioselective total synthesis of both (-)- and (+)-petrosin was achieved by uniting two key monomer segments using a Suzuki-Miyaura coupling, followed by an RCM reaction with the Grubbs catalyst to form the 16-membered macrocycle. researchgate.netnih.gov The quinolizidine rings themselves were constructed stereoselectively through a sequence involving a diastereoselective Mannich reaction and an aza-Michael reaction. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Findings for this compound Analogues

Structural Feature Modification Biological Activity Impact Reference
Bispiperidine Core Maintained in analogues Necessary for inhibition of syncytium formation. researchgate.net
Stereochemistry Synthesis of (-)- and (+)-enantiomers Allows for investigation of stereospecific interactions with biological targets. researchgate.netnih.gov

Further research involves creating libraries of analogues with variations in the linking chains and substitutions on the quinolizidine rings to refine the understanding of the pharmacophore and develop compounds with improved potency and selectivity. mdpi.comoncodesign-services.com

Biosynthetic Pathways of Petrosin Alkaloids

Hypothesized Precursors and Initial Enzymatic Steps

Based on the structure of petrosin, hypothesized precursors likely involve smaller nitrogen-containing molecules that are assembled enzymatically. While specific precursors for this compound biosynthesis are still under investigation, the quinolizidine (B1214090) core suggests the involvement of lysine (B10760008) or ornithine derivatives, common building blocks for many alkaloid structures. Initial enzymatic steps would involve the activation and coupling of these precursors to initiate the formation of the alkaloid scaffold.

Involvement of Polyketide Synthases (PKS) in Quinolizinone Scaffold Assembly

Research suggests the involvement of polyketide synthases (PKS) in the biosynthesis of the quinolizinone scaffold, a key structural feature of this compound. Specifically, a type III PKS has been implicated in the condensation of 2-pyridylacetyl-CoA and malonyl-CoA, leading to a diketide intermediate. researchgate.netresearchgate.net This intermediate is then thought to undergo intramolecular cyclization to form the quinolizinone ring system. researchgate.netresearchgate.net

Proposed Cyclization and Post-Modification Stages

Following the assembly of the quinolizinone units, the proposed biosynthetic pathway involves cyclization to form the characteristic 16-membered macrocycle that links the two quinolizidine moieties in this compound. This macrocyclization event is a critical step in defining the unique structure of this compound. Subsequently, post-modification stages, such as oxidation, methylation, and hydroxylation, may occur to yield the final this compound structure and its derivatives. mdpi.com

Relationship to General Marine Alkaloid Biosynthesis

This compound belongs to the broad class of marine-derived alkaloids, which exhibit significant structural diversity and often possess potent biological activities. researchgate.netnih.govmdpi.com The biosynthesis of marine alkaloids frequently involves common enzymatic machinery, including PKS and non-ribosomal peptide synthetases (NRPS), as well as various tailoring enzymes. nih.govmdpi.comrsc.org The hypothesized involvement of PKS in this compound biosynthesis aligns with the biosynthetic routes observed for other marine polyketide-derived compounds and alkaloids. nih.govmdpi.com Biogenetic relationships between petrosins and other macrocyclic alkaloids like xestospongins and araguspongines have also been suggested, indicating potential shared biosynthetic origins or pathways. mdpi.comclockss.org

Biological Activities and Molecular Mechanisms of Action Non Clinical Investigations

Antiviral Properties and Mechanistic Insights

Petrosin and its derivatives have demonstrated antiviral properties in non-clinical settings, particularly against the human immunodeficiency virus (HIV). researchgate.netmdpi.comresearchgate.netnii.ac.jpvliz.beresearchgate.net Studies have explored several potential mechanisms by which this compound exerts its antiviral effects, including the inhibition of syncytium formation, modulation of reverse transcriptase activity, and interference with viral binding to host cells. researchgate.netresearchgate.netmdpi.comresearchgate.netnii.ac.jp

Inhibition of Syncytium Formation

One of the observed antiviral mechanisms of this compound is the inhibition of syncytium formation. researchgate.netresearchgate.netmdpi.com Syncytia are multinucleated giant cells formed by the fusion of infected cells with uninfected cells, a process that facilitates the spread of some viruses, including HIV. researchgate.netresearchgate.net Biological evaluation of synthetic (-)- and (+)-petrosin and their derivatives indicated that the bispiperidine structure is necessary for the inhibition of syncytium formation. researchgate.netresearchgate.net Assays using cell lines expressing HIV env have been used to screen for anti-HIV substances that inhibit syncytium formation, confirming the validity of this approach for identifying compounds with this activity. researchgate.netresearchgate.net

Modulation of Reverse Transcriptase Activity

This compound has also been shown to modulate the activity of reverse transcriptase (RT), a key enzyme in the life cycle of retroviruses like HIV. researchgate.netresearchgate.netnii.ac.jpresearchgate.net In extracellular HIV-1 Reverse Transcriptase inhibition assays, this compound and this compound-A inhibited HIV-1 RT with IC50 values of 10.6 µM and 14.8 µM, respectively. researchgate.netresearchgate.netnii.ac.jp This suggests that this compound can interfere with the process by which HIV converts its RNA genome into DNA, a crucial step for viral replication.

Interference with Viral Binding to Host Cells

Further evaluation of this compound's biological activity has indicated that petrosins can significantly prevent HIV from binding to human cells. mdpi.com The initial step in HIV cellular entry involves the binding of the viral envelope glycoprotein (B1211001) complex (gp120/gp41) to specific receptor molecules on target cells. researchgate.netresearchgate.net Interference with this binding process can effectively block viral entry and subsequent infection. Petrosins' ability to impede this early step of HIV replication has been suggested by MAGI cell assays. researchgate.net

Antimicrobial Efficacy Against Diverse Microorganisms

Beyond its antiviral properties, this compound and related compounds from marine sponges have exhibited antimicrobial efficacy against a range of microorganisms, including bacteria and fungi. ias.ac.inresearchgate.net

Activity Spectrum Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Studies have reported the activity of this compound against bacterial strains, including Escherichia coli and Staphylococcus aureus. researchgate.net These bacteria are common causes of infections, and the emergence of resistant strains highlights the need for new antimicrobial compounds. researchgate.net this compound, along with xestospongin C and xestospongin D, isolated from the marine sponge Oceanapia sp., exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus. researchgate.net While the specific mechanisms of action against these bacteria require further investigation, the observed activity suggests potential for this compound as a lead compound for developing new antibacterial agents. Other studies on different natural compounds have also demonstrated activity against E. coli and S. aureus, sometimes involving mechanisms like altering cell surface charge or interfering with quorum sensing. mdpi.comnih.govnih.govresearchgate.net

Antifungal Activity (e.g., Aspergillus fumigatus, Candida albicans)

This compound and other alkaloids from marine sponges have also shown antifungal activity. ias.ac.in While specific detailed data on this compound's activity against Aspergillus fumigatus and Candida albicans in the provided search results are limited, other marine-derived compounds and natural products have been investigated for their efficacy against these fungi. researchgate.netmdpi.combenthambooks.comnih.govd-nb.info For instance, certain peptides and phloroglucinol (B13840) derivatives have demonstrated antifungal activity against Aspergillus and Candida species in in vitro studies. mdpi.comd-nb.info The presence of antifungal activity in related marine alkaloids suggests that this compound may also possess such properties, warranting further investigation to determine its spectrum and mechanisms of action against specific fungal pathogens like A. fumigatus and C. albicans.

Elucidation of Antimicrobial Mechanisms (e.g., Interaction with Microbial Surfaces)

Understanding the mechanisms by which a compound exerts antimicrobial effects is crucial for developing effective strategies against microbial infections. Antimicrobial agents can target various aspects of microbial physiology, including cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, and membrane function creative-biolabs.com.

One significant mechanism involves the interaction of antimicrobial compounds with microbial surfaces frontiersin.orgclinmedjournals.org. Microbial membranes, particularly bacterial membranes, often carry a negative charge due to the presence of molecules like phospholipids (B1166683) frontiersin.org. Cationic antimicrobial compounds can be attracted to these negatively charged surfaces via electrostatic interactions frontiersin.org. This initial interaction can lead to disruptions in membrane integrity and function, ultimately resulting in microbial cell death creative-biolabs.comfrontiersin.org. The amphipathicity and net cationic nature of some membrane-active antimicrobial peptides are considered key drivers for their cell selectivity and interaction with microbial membranes frontiersin.org.

Specific residues, such as arginine, are reported to be particularly effective in mediating peptide-membrane interactions due to their strong hydrogen-bonding capability with the phospho-rich membrane surface of bacteria frontiersin.org. While general principles of antimicrobial mechanisms involving membrane interaction are well-established, specific studies detailing this compound's direct interaction with microbial surfaces and the resulting downstream effects would provide a more comprehensive understanding of its antimicrobial action.

Cytotoxic Effects in In Vitro Cellular Models

In vitro cellular models are widely used to assess the cytotoxic effects of compounds on various cell types, including human cancer cell lines researchgate.netjapsonline.com. These studies help to determine if a compound has the potential to inhibit the growth or induce death of specific cells.

Impact on Human Solid Tumor Cell Lines (e.g., HepG-2, HL-60, MCF-7)

Studies investigating the cytotoxic effects of compounds often utilize a panel of human solid tumor cell lines to evaluate their potential as anticancer agents researchgate.netjapsonline.comsci-hub.sescribd.com. Commonly used cell lines include HepG-2 (hepatocellular carcinoma), HL-60 (human promyelocytic leukemia), and MCF-7 (human breast adenocarcinoma) researchgate.netjapsonline.comscribd.com.

Research has explored the in vitro cytotoxicity of various natural extracts and compounds against these cell lines using assays such as the MTT assay, which measures cell viability and proliferation researchgate.netjapsonline.com. For example, lipophilic extracts from certain plants have demonstrated cytotoxic activity against HepG-2 and MCF-7 cells, with varying degrees of potency indicated by their IC50 values (the concentration required to inhibit cell growth by 50%) researchgate.net. A study showed that a chloroform (B151607) extract of A. odorata leaves exhibited cytotoxic activity against HepG-2 cells with an IC50 value of 72.97 ± 6.67 µg/ml, while the stem bark extract of the same plant showed activity against MCF-7 cells with an IC50 value of 65.55 ± 5.58 µg/ml researchgate.net. These findings suggest that natural products can possess compounds with cytotoxic effects on tumor cells.

While the search results provide examples of cytotoxicity testing on these cell lines using other compounds, specific data on this compound's impact on HepG-2, HL-60, and MCF-7 cell lines were not directly found. Further research specifically on this compound is needed to determine its cytotoxic profile against these and other human solid tumor cell lines.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production in Macrophages)

Modulation of inflammatory mediators is another important biological activity investigated in non-clinical studies. Inflammation is a complex process involving the release of various signaling molecules, including nitric oxide (NO) scielo.brwjgnet.commdpi.commdpi.com. Macrophages are immune cells that play a key role in the inflammatory response and are known to produce large amounts of NO, primarily through the inducible nitric oxide synthase (iNOS) enzyme, upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines wjgnet.commdpi.commdpi.com.

Excessive production of NO can contribute to tissue damage and the perpetuation of inflammatory responses wjgnet.commdpi.com. Therefore, compounds that can modulate NO production in macrophages are of interest for their potential anti-inflammatory properties wjgnet.commdpi.commdpi.com. Natural and synthetic agents have been shown to ameliorate inflammation by decreasing iNOS expression and subsequently reducing NO levels wjgnet.comresearchgate.net. For instance, short-chain fatty acids (SCFAs) have been demonstrated to inhibit the production of pro-inflammatory mediators, including NO, in LPS-induced monocytes and macrophages mdpi.com.

Specific studies on this compound's ability to modulate inflammatory mediators, such as its impact on nitric oxide production in macrophages, were not detailed in the provided search results. Research focusing on how this compound influences inflammatory pathways and the production of mediators like NO is necessary to understand its potential immunomodulatory effects.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They aim to identify the relationship between the chemical structure of a molecule and its biological activity gardp.orgrsc.orgcreative-proteomics.com. By systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its biological function, researchers can gain insights into which structural features are essential for activity gardp.orgcreative-proteomics.com.

SAR studies help in understanding the mechanism of action of a compound and guide the rational design of new molecules with improved potency, selectivity, and other desired properties gardp.orgcreative-proteomics.com. These studies can involve the synthesis of analogs with specific structural changes and the subsequent testing of their biological activities, such as enzyme inhibitory activity, antimicrobial activity, or cytotoxicity gardp.orgrsc.orgcreative-proteomics.com. Quantitative structure-activity relationships (QSAR) further refine this by building mathematical models that correlate structural descriptors with biological activity creative-proteomics.com.

SAR analysis allows for the detection of functional groups that contribute to the biological effect creative-proteomics.com. For example, studies on flavonoids have investigated the role of hydroxyl group number and position, conjugated structure, and other functional groups in their interaction with proteins like human serum albumin, which is relevant to their biological activities rsc.org.

Future Research Directions and Potential Applications in Chemical Biology

Advancements in Asymmetric Total Synthesis for Scalable Production

The complex molecular architecture of Petrosin presents a considerable challenge for its total synthesis rsc.orgresearchgate.net. Achieving scalable production of this compound and its analogues is crucial for comprehensive biological evaluation and potential therapeutic development. Advancements in asymmetric total synthesis are a key focus area. Researchers have explored various strategies for the total synthesis of both (-)- and (+)-Petrosin, often employing stereocontrolled reactions to establish the multiple chiral centers researchgate.netmdpi.comacs.org.

Biocatalysis, utilizing enzymes such as lipases for desymmetrization, has emerged as a valuable tool in the asymmetric synthesis of alkaloids, including this compound rsc.orgresearchgate.netmdpi.comnih.govresearchgate.net. This approach offers advantages such as mild reaction conditions, excellent enantioselectivity, and reduced environmental impact compared to traditional organic synthesis methods mdpi.com. For instance, lipase-mediated desymmetrization of a 1,3-diol has been a key step in the chemoenzymatic synthesis of (-)- and (+)-Petrosin rsc.orgmdpi.comnih.gov.

While significant progress has been made in the total synthesis of this compound, translating these methods to a production scale remains a challenge rsc.orgnih.govresearchgate.net. Future research will likely focus on developing more efficient and convergent synthetic routes, optimizing reaction conditions for higher yields and stereoselectivity, and exploring flow chemistry or other continuous processing techniques to enable scalable and cost-effective production. The development of robust and reusable catalytic systems, particularly in asymmetric synthesis, will be paramount for achieving industrial-scale production.

Complete Elucidation of Biosynthetic Pathways for Engineered Production

Understanding the complete biosynthetic pathway of this compound in its natural marine sponge hosts is essential for developing alternative and potentially more sustainable production methods through engineered biosynthesis. Marine sponges are known to be rich sources of structurally diverse and biologically active secondary metabolites, and the enzymes involved in their biosynthesis represent a valuable resource for synthetic biology researchgate.netsemanticscholar.orgnih.govrsc.org.

While the specific enzymatic steps and genetic machinery responsible for this compound biosynthesis are not fully elucidated in the provided information, research into the biosynthesis of other complex natural products, including alkaloids, highlights the potential of this field escholarship.orgfrontiersin.orgsun.ac.zanih.govnih.gov. Elucidating the biosynthetic pathway typically involves identifying the genes encoding the relevant enzymes and characterizing their functions escholarship.orgfrontiersin.org. Techniques such as genomics, transcriptomics, and proteomics, combined with in vitro enzymatic assays and intermediate isolation, are powerful tools for this purpose frontiersin.orgsun.ac.za.

Once the biosynthetic pathway is fully understood, it opens possibilities for engineered production in heterologous hosts, such as bacteria, yeast, or plant cell cultures escholarship.org. This approach could overcome limitations associated with the collection of marine sponges, which can be environmentally sensitive and yield small quantities of the compound nih.gov. Engineered biosynthesis could allow for controlled and potentially higher-yield production of this compound and its analogues. Future research will focus on identifying the specific genes and enzymes involved in this compound biosynthesis and reconstituting the pathway in a suitable host organism for efficient and scalable production.

Discovery and Characterization of Novel this compound Analogues from Marine Sources and Synthetic Libraries

Marine sponges, particularly from the genera Petrosia and Oceanapia, have proven to be a source of this compound and related bisquinolizidine alkaloids, including this compound A, B, C, and D acs.orgresearchgate.netsemanticscholar.orgacs.org. The structural diversity observed among these naturally occurring analogues suggests that marine environments may harbor additional novel this compound-like compounds with potentially different or enhanced biological activities researchgate.netsemanticscholar.orgnih.govnih.gov.

Future research will continue to explore marine sources, employing advanced isolation and spectroscopic techniques to discover and characterize novel this compound analogues. This includes investigating different species of sponges and exploring diverse marine habitats nih.gov.

In parallel, the creation of synthetic libraries based on the this compound scaffold offers a powerful approach to generate novel derivatives with tailored properties. By modifying specific parts of the this compound structure through synthetic chemistry, researchers can explore structure-activity relationships and potentially develop compounds with improved potency, selectivity, or pharmacokinetic profiles. rsc.orgnih.gov The combination of exploring natural diversity and generating synthetic analogues will be crucial for identifying lead compounds for further investigation.

Further Exploration of Biological Activities in Non-Clinical, Mechanistic Models

Future non-clinical research will focus on conducting detailed mechanistic studies to elucidate how this compound interacts with biological systems at the molecular and cellular levels. This could involve using a range of techniques, including biochemical assays, cell-based models, and potentially in vivo studies in relevant animal models researchgate.netresearchgate.netsemanticscholar.org. Exploring the activity of this compound and its analogues against a wider range of biological targets and in different disease models will be important for identifying potential therapeutic applications. researchgate.netsemanticscholar.orgnih.gov Understanding the precise mechanisms by which this compound exerts its effects will be crucial for rational drug design and development.

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules used to perturb or monitor the function of specific proteins or pathways in biological systems, providing valuable insights into biological processes biorxiv.orgmdpi.comdeakin.edu.auresearchgate.net. Given the biological activities observed for this compound and its complex structure, it and its derivatives hold potential for development as chemical probes.

Developing this compound-based chemical probes could involve conjugating the molecule to reporter tags (e.g., fluorescent labels, affinity tags) to enable the visualization, isolation, and identification of its binding partners in cells or tissues researchgate.netrsc.org. Such probes could be invaluable tools for studying the biological pathways modulated by this compound and for identifying its direct molecular targets. biorxiv.orgmdpi.comdeakin.edu.au

Future research in this area would involve the synthesis of labeled this compound derivatives and their application in various chemical biology techniques, such as activity-based protein profiling or pull-down assays, to identify proteins that interact with this compound. This could lead to a deeper understanding of the biological roles of this compound and potentially reveal new therapeutic targets. biorxiv.orgmdpi.com

Q & A

How can researchers systematically identify knowledge gaps in Petrosin-related studies to formulate focused research questions?

Methodological Answer: Apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure research questions . Conduct a literature review using databases like SciFinder and OnePetro to map existing studies, noting unresolved hypotheses, inconsistent results, or understudied derivatives. Prioritize gaps where this compound’s chemical behavior or bioactivity lacks mechanistic clarity .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound synthesis studies?

Methodological Answer: Standardize protocols for reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and characterize intermediates via HPLC and mass spectrometry . Include negative controls and replicate experiments to isolate variables. Document deviations in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. What criteria determine the selection of analytical techniques for this compound quantification in complex matrices?

Methodological Answer: Prioritize techniques based on sensitivity (e.g., LC-MS/MS for trace detection), matrix interference (e.g., solid-phase extraction for soil samples), and validation parameters (linearity, recovery rates). Cross-validate with NMR or IR spectroscopy to confirm structural integrity .

Q. What are best practices for conducting a systematic literature review on this compound’s pharmacological mechanisms?

Methodological Answer: Use Boolean search operators in databases (e.g., PubMed, Scopus) with keywords like “this compound AND pharmacokinetics.” Apply PRISMA guidelines to screen studies, assess bias via tools like ROBIS, and synthesize findings in a meta-analysis where feasible .

Advanced Research Questions

Q. How should researchers approach conflicting spectroscopic data when characterizing this compound derivatives?

Methodological Answer: Perform multivariate analysis (e.g., PCA) to identify outliers in datasets. Validate results using complementary techniques (e.g., X-ray crystallography for structural ambiguity) and computational modeling (DFT for electronic properties). Replicate experiments under controlled conditions to rule out instrumentation artifacts .

Q. What strategies optimize computational modeling parameters for this compound’s structure-activity relationships (SAR)?

Methodological Answer: Employ QSAR models with iterative refinement of descriptors (e.g., logP, molecular orbitals). Validate against experimental bioassay data using leave-one-out cross-validation. Adjust force-field parameters in molecular dynamics simulations to account for solvent effects .

Q. How to design a robust study to evaluate this compound’s bioactivity while minimizing confounding variables?

Methodological Answer: Implement randomized block designs to control for biological variability (e.g., cell line passage number). Use dose-response curves with Hill slope analysis to quantify efficacy. Apply ANOVA with post-hoc tests (Tukey’s HSD) to distinguish treatment effects .

Q. How can machine learning enhance predictive models of this compound’s environmental degradation pathways?

Methodological Answer: Train neural networks on high-quality kinetic datasets (e.g., hydrolysis rates, photolysis half-lives). Incorporate feature engineering for environmental variables (pH, temperature). Validate predictions with lab-scale microcosm experiments and compare against first-principle models .

Data Contradiction & Synthesis

Q. What frameworks resolve contradictions between in vitro and in vivo efficacy studies of this compound?

Methodological Answer: Apply Hill’s criteria for causality (e.g., strength, consistency, biological gradient). Perform pharmacokinetic modeling to assess bioavailability differences. Use tissue-specific proteomics to identify off-target interactions in vivo .

Q. How to synthesize fragmented findings on this compound’s role in metabolic pathways into a cohesive hypothesis?

Methodological Answer: Use pathway enrichment analysis (e.g., KEGG, Reactome) to map enzyme interactions. Conduct knock-out/knock-in experiments in model organisms to test causality. Integrate multi-omics data (transcriptomics, metabolomics) via network analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.